molecular formula C41H67O13 B1667537 Bivittoside A CAS No. 77394-03-7

Bivittoside A

Cat. No. B1667537
CAS RN: 77394-03-7
M. Wt: 751 g/mol
InChI Key: HUMSPESDMWWCRJ-BCUNVWNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bivittoside A is an antifungal agent.

Scientific Research Applications

Spermicidal Activity

Bivittoside D, closely related to Bivittoside A, has been identified as a potential spermicidal agent. It was found to be more effective and safer compared to nonoxynol-9, a commonly used spermicide. This compound, derived from the sea cucumber Bohadschia vitiensis, could replace nonoxynol-9 in vaginal contraceptives for enhanced safety and eco-friendliness (Lakshmi et al., 2008).

Antifungal Properties

Bivittoside D, along with other similar compounds, has shown significant antifungal activities. This was observed in a study that isolated various compounds from the sea cucumber Bohadschia bivittata Mitsukuri. Among these, Bivittoside D exhibited notable antifungal effects (Kitagawa et al., 1989).

properties

CAS RN

77394-03-7

Product Name

Bivittoside A

Molecular Formula

C41H67O13

Molecular Weight

751 g/mol

IUPAC Name

16-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one

InChI

InChI=1S/C41H66O12/c1-20(2)10-9-15-40(8)26-13-17-39(7)22-11-12-25-37(4,5)28(14-16-38(25,6)23(22)18-27(43)41(26,39)36(48)53-40)51-35-33(30(45)24(42)19-49-35)52-34-32(47)31(46)29(44)21(3)50-34/h18,20-22,24-35,42-47H,9-17,19H2,1-8H3

InChI Key

HUMSPESDMWWCRJ-BCUNVWNOSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6C(OC7=O)(C)CCCC(C)C)C)O)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6C(OC7=O)(C)CCCC(C)C)C)O)C)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bivittoside A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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